GW 766994
Overview
Description
GW 766994: is a synthetic organic compound known for its role as a chemokine receptor-3 antagonist. It has shown potential in the treatment of asthma and eosinophilic bronchitis . The compound is characterized by its molecular formula C21H24Cl2N4O3 and a molecular weight of 451.35 g/mol .
Mechanism of Action
Target of Action
GW 766994, also known as Benzamide, 4-(((((((2S)-4-((3,4-dichlorophenyl)methyl)-2-morpholinyl)methyl)amino)carbonyl)amino)methyl)-, UNII-Z6213K1TPE, GW-766994, Z6213K1TPE, or GW-994, is a specific and oral antagonist of the chemokine receptor-3 (CCR3) . CCR3 is a G-protein coupled receptor that plays a crucial role in the chemotaxis of eosinophils, a type of white blood cell that is involved in the immune response .
Mode of Action
This compound interacts with CCR3 by binding to it and blocking its function, thereby acting as an antagonist . This prevents the receptor from responding to its ligands, such as the chemokine (C-C motif) ligand 11 (CCL11), which is involved in the chemotaxis of eosinophils .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the CCR3 signaling pathway. By blocking CCR3, this compound inhibits the chemotaxis of eosinophils induced by CCL11 . This can lead to a decrease in eosinophil migration to inflammation sites, potentially reducing inflammation and associated symptoms .
Pharmacokinetics
It is known that the compound is orally active , suggesting that it can be absorbed through the gastrointestinal tract
Result of Action
By antagonizing CCR3, this compound can decrease CCL11-induced activation of cyclin-dependent kinase 5 (CDK5), phosphorylation of CDK5 and tau, and production of amyloid β (1-42) (Aβ42) in isolated mouse hippocampal neurons . This suggests that this compound could potentially have therapeutic effects in conditions where these biochemical processes play a role, such as Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
GW 766994 interacts with the chemokine receptor-3 (CCR3), acting as an antagonist . This interaction inhibits the function of CCR3, a receptor involved in immune response, particularly in the recruitment and activation of eosinophils .
Cellular Effects
In the context of cellular processes, this compound influences cell function by modulating the activity of CCR3. By acting as an antagonist, it prevents the binding of natural ligands to CCR3, thereby inhibiting the downstream signaling pathways that lead to eosinophil recruitment and activation . This can have a significant impact on cellular metabolism and gene expression related to immune response.
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the CCR3 receptor. This binding prevents the interaction of CCR3 with its natural ligands, inhibiting the activation of downstream signaling pathways . This mechanism of action is crucial for its potential therapeutic effects in conditions such as asthma and eosinophilic bronchitis .
Temporal Effects in Laboratory Settings
It is known that this compound is a potent and specific antagonist of CCR3, suggesting that it may have long-term effects on cellular function by modulating immune response .
Dosage Effects in Animal Models
Given its role as a CCR3 antagonist, it is likely that its effects would vary with dosage, with potential therapeutic effects at certain dosages and possible toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in the metabolic pathways related to the function of CCR3. By acting as an antagonist, it can affect the metabolic flux or metabolite levels associated with these pathways .
Transport and Distribution
Given its role as a CCR3 antagonist, it is likely that it interacts with transporters or binding proteins associated with this receptor .
Subcellular Localization
Given its role as a CCR3 antagonist, it is likely that it is localized to the cell membrane where CCR3 is expressed .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of GW 766994 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route is proprietary, but it generally involves the use of organic solvents and reagents under controlled conditions .
Industrial Production Methods: : Industrial production of this compound is typically carried out in specialized facilities equipped to handle complex organic syntheses. The process involves large-scale reactions, purification steps, and quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: : GW 766994 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or alkylating agents
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
GW 766994 has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of chemokine receptor antagonists.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects in treating asthma, eosinophilic bronchitis, and neurodegenerative diseases such as Alzheimer’s .
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
GW 766994 is unique in its high specificity and potency as a chemokine receptor-3 antagonist. Similar compounds include:
This compound: Another chemokine receptor-3 antagonist with similar properties.
GSK 766994: A related compound with slight variations in its chemical structure and activity .
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.
Properties
IUPAC Name |
4-[[[(2S)-4-[(3,4-dichlorophenyl)methyl]morpholin-2-yl]methylcarbamoylamino]methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N4O3/c22-18-6-3-15(9-19(18)23)12-27-7-8-30-17(13-27)11-26-21(29)25-10-14-1-4-16(5-2-14)20(24)28/h1-6,9,17H,7-8,10-13H2,(H2,24,28)(H2,25,26,29)/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLUUMAKBFSDIE-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H](CN1CC2=CC(=C(C=C2)Cl)Cl)CNC(=O)NCC3=CC=C(C=C3)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
408303-43-5 | |
Record name | GW-766994 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0408303435 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-766994 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6213K1TPE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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